3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group, a tolyl group, and an amine group. This compound is of significant interest in various fields of research due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of alkenes or alkynes using reagents such as Togni’s reagent or Umemoto’s reagent . The reaction conditions often involve the use of a catalyst, such as piperazine, and are carried out under mild conditions to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(p-tolyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3,3,3-Trifluoro-2-(p-tolyl)propanoic acid: Contains a carboxylic acid group instead of an amine.
3,3,3-Trifluoro-2-(p-tolyl)propan-1-thiol: Features a thiol group instead of an amine.
Uniqueness
The presence of the amine group in 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine makes it particularly useful in the synthesis of amine-containing compounds, which are important in pharmaceuticals and agrochemicals. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-2-4-8(5-3-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
DGWSTMUTHQNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.